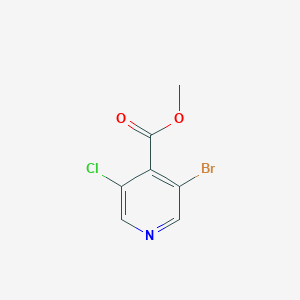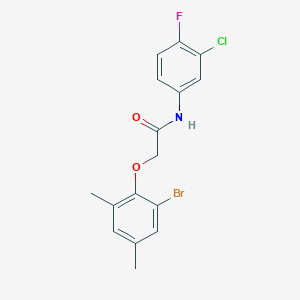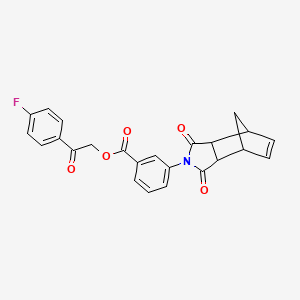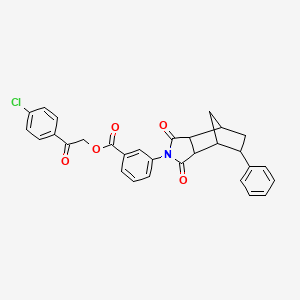
N-hexadecylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexadecylfuran-2-carboxamide is an organic compound with the molecular formula C21H37NO2 It contains a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to a hexadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexadecylfuran-2-carboxamide typically involves the amidation of furan-2-carboxylic acid with hexadecylamine. The reaction can be carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-hexadecylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hexadecylfuran-2-amine.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
N-hexadecylfuran-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-hexadecylfuran-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Lacks the hexadecyl chain, making it less hydrophobic.
Hexadecylamine: Lacks the furan ring, reducing its potential for aromatic interactions.
Furan-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-hexadecylfuran-2-carboxamide is unique due to the combination of a hydrophobic hexadecyl chain and an aromatic furan ring with a carboxamide group. This unique structure allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications .
Properties
Molecular Formula |
C21H37NO2 |
|---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
N-hexadecylfuran-2-carboxamide |
InChI |
InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-21(23)20-17-16-19-24-20/h16-17,19H,2-15,18H2,1H3,(H,22,23) |
InChI Key |
UAKNNQZBWKQIKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


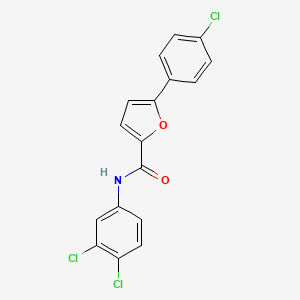
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B12459919.png)
![N'~1~,N'~5~-bis[(2,4-dibromophenoxy)acetyl]pentanedihydrazide](/img/structure/B12459922.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
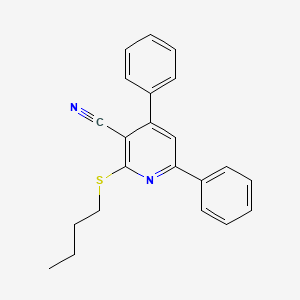
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12459948.png)
![1-(4-bromophenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12459952.png)
